4,6-difluoro-2-[4-(pyridin-2-yl)piperazin-1-yl]-1,3-benzothiazole
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Description
4,6-Difluoro-2-[4-(pyridin-2-yl)piperazin-1-yl]-1,3-benzothiazole (DFBPB) is a novel organic compound that has recently been studied for its potential applications in various scientific fields. This compound was synthesized by the condensation reaction between 4-amino-2-fluoro-1,3-benzothiazole and 4-pyridinecarboxylic acid. It has a molecular weight of 265.23 g/mol and a melting point of 140-141 °C. DFBPB has been studied for its potential applications in biochemistry, pharmacology, and drug development.
Scientific Research Applications
Medicinal Importance
Heterocyclic compounds, such as the one , are of significant importance in medicinal chemistry . They form the core structure of many pharmaceutical drugs due to their diverse biological activities.
Anti-Alzheimer’s Potential
Compounds with similar structures have been synthesized as potential inhibitors against Alzheimer’s disease . The presence of the piperazine ring and the pyridine moiety could contribute to this activity.
Anti-Tubercular Activity
Substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives, which share structural similarities with the compound , have been designed and synthesized for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .
Antibacterial Effect
The compound could potentially have a potent antibacterial effect. This is based on the fact that similar compounds have been designed to have a new binding mode to DNA gyrase, allowing for a more potent antibacterial effect .
Activity Against Quinolone-Resistant Bacterial Strains
The compound could potentially be active against quinolone-resistant bacterial strains. This is inferred from the fact that similar compounds were designed to have activity against these resistant strains .
Prevention of Biofilm Formation
The compound could potentially prevent biofilm formation. This is based on the fact that similar compounds were designed to include additional anti-pathogenicity by preventing biofilm formation .
properties
IUPAC Name |
4,6-difluoro-2-(4-pyridin-2-ylpiperazin-1-yl)-1,3-benzothiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F2N4S/c17-11-9-12(18)15-13(10-11)23-16(20-15)22-7-5-21(6-8-22)14-3-1-2-4-19-14/h1-4,9-10H,5-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KARSNTCNWHJLIZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C3=NC4=C(C=C(C=C4S3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F2N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,6-Difluoro-2-[4-(pyridin-2-yl)piperazin-1-yl]-1,3-benzothiazole |
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